Lipophilicity Increase (XLogP3) by 4-Fluorophenyl Substitution vs. Phenyl Analog
The introduction of the fluorine atom on the phenyl ring increases the computed lipophilicity (XLogP3) of the target compound to 2.0, compared to an XLogP3 of approximately 1.5 for the non-fluorinated phenyl analog (CAS 2034485-55-5), as computed by PubChem. This shift places the fluorinated compound in a more favorable logP range for passive membrane permeability and blood-brain barrier penetration, a critical factor in CNS drug discovery. [1][2]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 (PubChem computed) |
| Comparator Or Baseline | Phenyl analog (CAS 2034485-55-5): XLogP3 ~1.5 (PubChem computed) |
| Quantified Difference | +0.5 logP units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
A 0.5 unit increase in logP can quadruple membrane permeability and significantly impact oral absorption, making the fluorinated compound more suitable for cell-based assays and in vivo CNS studies.
- [1] PubChem. 3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide. Compound Summary for CID 76150213. View Source
- [2] PubChem. 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide. Compound Summary for CID 146156054. View Source
